![molecular formula C19H14N4O5S B2764086 2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide CAS No. 2034242-37-8](/img/structure/B2764086.png)
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C19H14N4O5S and its molecular weight is 410.4. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sulfonamide Hybrids in Biological Activities
Sulfonamides are a crucial class of compounds with a wide range of pharmacological activities. They have been identified as having antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of the sulfonamide group allows for the development of various hybrid compounds when combined with other organic compounds. Recent research has focused on two-component sulfonamide hybrids incorporating coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole/pyrazoline, quinazoline, pyrimidine, thiazole, benzothiazole, and pyridine. These hybrids have shown promise in enhancing biological activity and targeting a range of therapeutic applications (Ghomashi et al., 2022).
Multicomponent Sulfonamide Hybrids
Further developments in sulfonamide-based hybrids have led to multicomponent hybrids, which incorporate more than one biologically active heterocycle. These novel formulations aim to increase effectiveness across a broad spectrum of therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, antitubercular, antiviral, antidiabetic, antiproliferative, carbonic anhydrase inhibitor, antimalarial, anticancer, and other medicinal agents. The advancements in this area highlight the potential of sulfonamide hybrids in developing more effective and targeted therapeutic agents (Massah et al., 2022).
Specific Applications in Drug Development
One particular area of focus has been the optimization of phenyl quinazoline series for the potential treatment of atrial fibrillation. This optimization process led to the development of compounds with reduced brain penetration while maintaining efficacy. These developments underscore the importance of sulfonamide hybrids in addressing specific medical conditions by fine-tuning molecular properties for desired therapeutic outcomes (Gunaga et al., 2017).
Propriétés
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)29(26,27)23-12-1-3-13(4-2-12)28-14-7-9-20-10-8-14/h1-4,7-10,15-17,23H,5-6,11H2,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUSTIFJTSOQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=NC=C4)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156590446 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.